Phenampromide, (R)-
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Overview
Description
Phenampromide, ®- is an opioid analgesic from the ampromide family of drugs. It is structurally related to other drugs such as propiram and diampromide. This compound was invented in the 1960s by American Cyanamid Co. Although it was never given a general release, it was trialed and found to have analgesic effects comparable to codeine .
Preparation Methods
The synthesis of Phenampromide, ®- involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with various reagents under specific conditions. The synthetic routes and reaction conditions for this compound are detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phenampromide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Phenampromide, ®- can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Phenampromide, ®- has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure-activity relationship of opioid analgesics. In biology, it is used to investigate the effects of opioid compounds on cellular processes. In medicine, it has been explored for its analgesic properties and potential use in pain management. In industry, it is used in the development of new opioid analgesics with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Phenampromide, ®- involves its interaction with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The molecular pathways involved in its action include the modulation of neurotransmitter release and the activation of intracellular signaling cascades .
Comparison with Similar Compounds
Phenampromide, ®- is unique among opioid analgesics due to its specific structural features and pharmacological profile. Similar compounds include propiram and diampromide, which also belong to the ampromide family of drugs. Compared to these compounds, Phenampromide, ®- has been found to have a higher analgesic potency and a different side effect profile .
Properties
CAS No. |
2101770-94-7 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-phenyl-N-[(2R)-1-piperidin-1-ylpropan-2-yl]propanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3/t15-/m1/s1 |
InChI Key |
DHTRHEVNFFZCNU-OAHLLOKOSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)[C@H](C)CN2CCCCC2 |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2 |
Origin of Product |
United States |
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